molecular formula C17H15ClFN3O2S B2617377 N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351643-99-6

N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2617377
CAS No.: 1351643-99-6
M. Wt: 379.83
InChI Key: FSHUHPDILCHYJX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a benzothiazole-derived acetamide compound characterized by a 3-chloro-4-methoxyphenyl group linked via an acetamide bridge to a 4-fluorobenzo[d]thiazole scaffold substituted with a methylamino group. Benzothiazole-acetamide hybrids are frequently explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, owing to the benzothiazole core’s ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S/c1-22(17-21-16-12(19)4-3-5-14(16)25-17)9-15(23)20-10-6-7-13(24-2)11(18)8-10/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHUHPDILCHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole core.

    Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with the Chloro-Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the chloro-methoxyphenyl moiety to the benzo[d]thiazole core.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer and antimicrobial activities. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For instance, benzothiazole derivatives have shown promise in targeting cancer cells through specific pathways, such as the inhibition of tubulin polymerization or interference with DNA synthesis .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies demonstrating its efficacy against both bacterial and fungal strains. The presence of the benzothiazole moiety enhances its activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Biological Research

In addition to its therapeutic potential, N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is utilized in various biological studies.

Mechanistic Studies

The compound serves as a tool in mechanistic studies to understand how specific molecular interactions affect biological processes. For example, it can be used to elucidate the role of certain enzymes or receptors in disease mechanisms, particularly in cancer and infectious diseases.

Structure-Activity Relationship (SAR) Studies

Its unique structure allows researchers to conduct SAR studies, which are essential for optimizing the efficacy and safety profiles of new drugs. By modifying different functional groups, scientists can assess how these changes affect biological activity .

Materials Science

The compound's chemical properties also make it suitable for applications in materials science.

Synthesis of Functional Materials

This compound can be used as a precursor in the synthesis of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals may lead to applications in catalysis or sensor technology .

Polymer Chemistry

In polymer chemistry, similar compounds have been explored as additives to enhance polymer properties such as thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against multi-drug resistant bacterial strains, indicating potential for use in antibiotic formulations .
Study 3Material SynthesisUtilized as a precursor for developing novel polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzothiazole-acetamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on the Benzothiazole Core

  • 4-Fluorobenzo[d]thiazole vs. Other Benzothiazole Derivatives: The 4-fluoro substitution on the benzothiazole ring enhances electronegativity and bioavailability compared to non-fluorinated analogs. For instance, GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) exhibits a melting point of 272–274°C and 95.28% HPLC purity, attributed to fluorine’s electron-withdrawing effects stabilizing the molecular structure . In contrast, GB33 (N-(6-fluorobenzo[d]thiazol-2-yl)acetamide with a 4-chlorobenzylidene group) shows a higher melting point (290–292°C), suggesting halogen substituents (Cl, F) improve thermal stability .
  • Methylamino Group: The methylamino group in the target compound may enhance solubility compared to unsubstituted or bulkier groups. For example, compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) show reduced yields (65–68%) when bulky substituents are introduced, whereas smaller groups (e.g., methyl) improve synthetic feasibility .

Aryl Substituent on the Acetamide Side Chain

  • 3-Chloro-4-Methoxyphenyl Group: The chloro-methoxy substitution pattern on the phenyl ring is critical for hydrophobic interactions and target binding. Similar compounds, such as N-(3-chloro-4-methylphenyl)-2-thiophen-3-ylacetamide (731804-03-8), demonstrate moderate antimicrobial activity (MIC: 12.5–25 µg/mL), highlighting the importance of halogen and methoxy groups in bioactivity . In contrast, N-(4-fluorophenyl) analogs (e.g., 2-((4-fluorobenzyl)amino)-2-oxoethyl acetamide derivatives) show reduced potency, suggesting that chloro-methoxy combinations optimize steric and electronic effects .

Physicochemical and Spectral Properties

Compound ID/Name Melting Point (°C) Yield (%) HPLC Purity (%) Molecular Weight (g/mol) Key Spectral Data (NMR, IR)
GB30 272–274 68 95.28 413.45 IR: 1690 cm⁻¹ (C=O), ¹H NMR: δ 8.2 (s, 1H, NH)
GB33 290–292 65 95.97 447.89 ¹³C NMR: δ 167.5 (C=O), ¹H NMR: δ 7.8 (d, J=8 Hz, 2H)
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4m) 258.3–260.1 71.83 93.6 453.52 ESI–MS: m/z 454.1 [M+H]⁺, ¹H NMR: δ 3.15 (t, 2H)
N-(3-Chloro-4-methylphenyl)-2-thiophen-3-ylacetamide 240–242 75 >95 294.77 IR: 1650 cm⁻¹ (C=O), ¹H NMR: δ 7.45 (s, 1H)

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including relevant data from case studies and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 372.87 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell growth and survival.

Antitumor Activity

A study evaluated the antitumor properties of thiazole derivatives, revealing that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
Mia PaCa-212.5
PANC-110.0
HepG215.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been documented. A related study demonstrated that thiazole derivatives showed inhibition against several bacterial strains:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted on various human tumor cell lines indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.
    "The results indicate that the compound effectively reduces cell viability in multiple cancer types, warranting further investigation into its mechanism of action."
  • Combination Therapy : Research has suggested that when used in combination with other therapeutic agents, such as MEK inhibitors, this compound may enhance overall therapeutic efficacy against resistant cancer types.

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